Octyl 4-aminobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

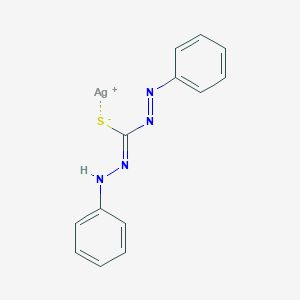

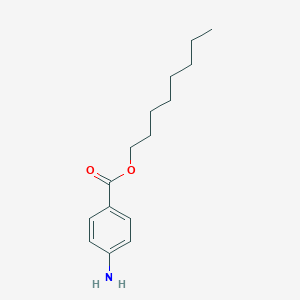

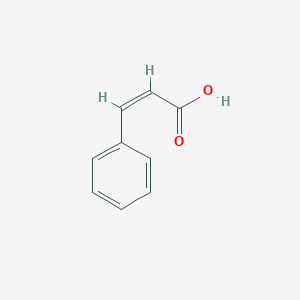

Octyl 4-aminobenzoate, also known as octinoxate, is an organic compound commonly used as a UV filter in sunscreens and other cosmetic products. It is a colorless oily liquid with a slightly floral odor and is soluble in most organic solvents. Octyl 4-aminobenzoate is a derivative of para-aminobenzoic acid (PABA), which was the first UV filter to be used in sunscreens. However, PABA has been found to cause allergic reactions in some individuals, and octyl 4-aminobenzoate was developed as a safer alternative.

Mécanisme D'action

Octyl 4-aminobenzoate absorbs UVB radiation by converting the energy into heat, which is dissipated harmlessly. It does not penetrate the skin to a significant extent and is considered safe for topical use. However, some studies have suggested that octyl 4-aminobenzoate may have endocrine-disrupting effects and could interfere with hormone function.

Effets Biochimiques Et Physiologiques

Octyl 4-aminobenzoate has been shown to be well-tolerated by the skin and has low toxicity. However, some individuals may experience allergic reactions or skin irritation. Additionally, there is concern that octyl 4-aminobenzoate may have negative effects on aquatic ecosystems, as it has been detected in wastewater and can accumulate in aquatic organisms.

Avantages Et Limitations Des Expériences En Laboratoire

Octyl 4-aminobenzoate is a widely used UV filter in sunscreens and other cosmetic products, and its properties have been extensively studied. It is relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, its potential endocrine-disrupting effects and negative impact on aquatic ecosystems should be considered when using it in research.

Orientations Futures

There are several areas of research that could be explored in relation to octyl 4-aminobenzoate. One potential direction is to investigate its potential endocrine-disrupting effects and the mechanisms by which it may interfere with hormone function. Additionally, the environmental impact of octyl 4-aminobenzoate on aquatic ecosystems should be further studied. Finally, there is a need for the development of new UV filters that are safer and more effective than current options, including octyl 4-aminobenzoate.

Méthodes De Synthèse

Octyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of octyl 4-aminobenzoate and water. The product can be purified through distillation and recrystallization.

Applications De Recherche Scientifique

Octyl 4-aminobenzoate has been extensively researched for its UV-absorbing properties and its use in sunscreens. It has been found to effectively absorb UVB radiation, which is responsible for sunburn and skin cancer. Additionally, octyl 4-aminobenzoate has been shown to have a synergistic effect with other UV filters, such as avobenzone and titanium dioxide, to provide broad-spectrum protection against UVA and UVB radiation.

Propriétés

Numéro CAS |

14309-41-2 |

|---|---|

Nom du produit |

Octyl 4-aminobenzoate |

Formule moléculaire |

C15H23NO2 |

Poids moléculaire |

249.35 g/mol |

Nom IUPAC |

octyl 4-aminobenzoate |

InChI |

InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-12-18-15(17)13-8-10-14(16)11-9-13/h8-11H,2-7,12,16H2,1H3 |

Clé InChI |

XOEUGELJHSUYGP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)N |

SMILES canonique |

CCCCCCCCOC(=O)C1=CC=C(C=C1)N |

Autres numéros CAS |

14309-41-2 |

Solubilité |

3.98e-06 M |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[G]chrysene](/img/structure/B86070.png)

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)